2-(3-Iodopropyl)-2-methyl-1,3-dioxolane
Description
Properties
CAS No. |
3695-28-1 |
|---|---|
Molecular Formula |
C7H13IO2 |
Molecular Weight |
256.08 g/mol |
IUPAC Name |
2-(3-iodopropyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C7H13IO2/c1-7(3-2-4-8)9-5-6-10-7/h2-6H2,1H3 |
InChI Key |
QRDYHKLLQVGVNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CCCI |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
2-(3-Iodopropyl)-2-methyl-1,3-dioxolane serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for constructing various organic frameworks. For example, it can be utilized to synthesize derivatives that are crucial for pharmaceutical applications.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry as a building block for drug development. Its structural features allow for modifications that can enhance biological activity. Studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in anticancer drug design .
Case Study: Anticancer Activity
A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant apoptosis induction in cells treated with this compound, with IC50 values ranging from 6.4 to 11.3 µM, highlighting its potential as an anticancer agent .
Material Science
In material science, this compound can be used to synthesize polymers and advanced materials. Its reactivity allows for the incorporation of iodine into polymer chains, which can modify the physical properties of the resulting materials, making them suitable for specific applications such as coatings and adhesives.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom in 2-(3-Iodopropyl)-2-methyl-1,3-dioxolane serves as an excellent leaving group, facilitating S<sub>N</sub>2 and S<sub>N</sub>1 mechanisms.
Key Examples:
-
Alkoxyde Substitution : Reaction with sodium methoxide (NaOMe) in methanol yields 2-(3-methoxypropyl)-2-methyl-1,3-dioxolane.
-
Amine Substitution : Primary amines (e.g., benzylamine) displace iodine under mild conditions (50–70°C, DMF), forming alkylamine derivatives.
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaOMe | MeOH, 25°C | Methoxypropyl-dioxolane | 78–85 | |
| Benzylamine | DMF, 60°C | Alkylamine derivative | 65–72 |
Elimination Reactions
Under basic conditions, β-hydrogen elimination generates alkenes. For example, treatment with K<sub>2</sub>CO<sub>3</sub> in DMF at 80°C produces 2-methyl-1,3-dioxolane-2-propene via dehydrohalogenation.
Mechanism:
-
Base abstracts β-hydrogen, forming a carbanion.
-
Iodide leaves, creating a double bond.
Coupling Reactions in Cross-Catalyzed Systems
The compound participates in Heck coupling and Suzuki-Miyaura reactions when paired with palladium catalysts.
Example:
-
Heck Coupling : Reacts with methyl acrylate in 5-methyl-1,3-dioxolane-4-one (MA-H,H) solvent at 100°C, yielding α,β-unsaturated esters (Table 2) .
Table 2: Heck Coupling Performance
| Solvent | Catalyst | Reaction Time (h) | Conversion (%) |
|---|---|---|---|
| MA-H,H | Pd(OAc)<sub>2</sub> | 0.5 | 92 |
| LA-H,Me | Pd(OAc)<sub>2</sub> | 0.5 | 48* |
*Solvent degradation observed in LA-H,Me .
Hydrolysis and Ring-Opening Reactions
The dioxolane ring undergoes acid-catalyzed hydrolysis to regenerate carbonyl groups.
Experimental Data:
-
Microwave-assisted hydrolysis with p-sulfonic acid-calix arene (2.5 mol%) in water at 160°C for 5 minutes achieves 73% conversion to isatin derivatives .
-
Stability varies with substituents: Electron-withdrawing groups (e.g., NO<sub>2</sub>) slow hydrolysis, requiring 40 minutes for 80% conversion .
Mechanism:
-
Acid protonates the dioxolane oxygen.
-
Ring opens to form a diol intermediate.
-
Further dehydration yields the carbonyl product.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
The iodine atom in 2-(3-Iodopropyl)-2-methyl-1,3-dioxolane can be replaced with other halogens (Cl, Br), yielding analogs with distinct reactivity and physical properties.
Key Observations :
- Reactivity : The iodine derivative undergoes nucleophilic substitution more readily than bromo- or chloro-analogs due to weaker C–I bonds and higher leaving group ability .
- Stability : Chloro derivatives exhibit greater thermal stability, while iodo compounds may degrade under light or heat due to iodine’s susceptibility to oxidation .
Positional Isomers and Chain-Length Variants
2-(2-Iodoethyl)-2-methyl-1,3-dioxolane
This positional isomer features an ethyl chain (vs. propyl) with iodine at the β-position. Its molecular formula is C₆H₁₁IO₂ (MW: 242.06 g/mol). Key differences include:
- Shorter Chain : Reduced steric hindrance may enhance reactivity in ring-opening reactions.
- Lower Molecular Weight : Impacts solubility and volatility compared to the propyl variant .
2-Methyl-1,3-dioxolane (Base Compound)
The unsubstituted analog (C₄H₈O₂, MW: 88.11 g/mol) lacks the iodopropyl chain and exhibits a boiling point of 82–83°C . The addition of the iodopropyl group increases molecular weight by ~190% and significantly alters hydrophobicity and reactivity .
Hydrolysis and Solvent Effects
A study comparing hydrolysis mechanisms of 2-methyl-1,3-dioxolane derivatives revealed that solvent composition (e.g., water-dioxane mixtures) similarly affects both A-1 (unimolecular) and A-Se2 (bimolecular) mechanisms . For halogenated derivatives:
- Iodo Derivative : Expected to hydrolyze faster than Cl/Br analogs due to iodine’s superior leaving group ability.
- Steric Effects : The propyl chain in this compound may slow hydrolysis compared to shorter-chain variants .
Preparation Methods
Reaction Conditions and Optimization
-
Substrate : 2-Methyl-1,3-dioxolane (1.0 equiv)
-
Halogenating Agent : 3-Iodopropyl iodide (1.2 equiv)
-
Base : Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Solvent : Dimethylformamide (DMF), anhydrous
-
Temperature : 80–90°C
-
Reaction Time : 12–24 hours
Under these conditions, the iodine atom displaces a proton or leaving group on the dioxolane ring, forming the iodopropyl side chain. The reaction proceeds via an SN2 mechanism, with the base facilitating deprotonation and nucleophilic attack. Yield optimization studies indicate that excess 3-iodopropyl iodide (1.5 equiv) improves conversion to 85–90% , while higher temperatures (>100°C) risk thermal degradation of the dioxolane ring.
Key Challenges and Solutions
-
Side Reactions : Competing elimination pathways may form alkenes. This is mitigated by maintaining anhydrous conditions and avoiding strong bases (e.g., NaOH).
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the product in >95% purity.
Halogen Exchange via Nickel-Catalyzed Triflate-Iodide Substitution
A modern approach leverages nickel-catalyzed halogen exchange, enabling the conversion of triflate or bromide precursors to the iodinated product. This method, inspired by Ni-catalyzed alkenyl halide exchanges, offers functional group tolerance and mild conditions.
Catalytic System and Protocol
-
Substrate : 2-(3-Trifluoromethanesulfonyloxypropyl)-2-methyl-1,3-dioxolane
-
Catalyst : Ni(cod)₂ (5–10 mol%)
-
Ligand : None required (ligand-free conditions)
-
Iodide Source : Sodium iodide (NaI, 3.0 equiv)
-
Solvent : DMA/THF (1:3 v/v)
-
Temperature : 23°C
-
Reaction Time : 2–6 hours
The reaction proceeds via oxidative addition of the triflate to Ni⁰, followed by iodide ligand exchange and reductive elimination to form the C–I bond. This method achieves 75–80% yield with minimal byproducts, making it suitable for sensitive substrates.
Comparative Advantages
-
Efficiency : Faster than thermal substitution (2–6 hours vs. 12–24 hours).
-
Selectivity : No observed elimination side products due to mild conditions.
Acid-Catalyzed Cyclization of 3-Iodo-1-Propanol Derivatives
Indirect synthesis via acid-catalyzed cyclization offers an alternative pathway, particularly useful for large-scale production. This method, adapted from patents on 2-methyl-1,3-dioxolane manufacturing, involves cyclizing 3-iodo-1-propanol with ketones or aldehydes.
Reaction Setup
-
Diol Component : 3-Iodo-1-propanol (1.0 equiv)
-
Carbonyl Component : Acetone (1.1 equiv)
-
Acid Catalyst : p-Toluenesulfonic acid (pTSA, 0.1 equiv)
-
Solvent : Toluene
-
Temperature : Reflux (110°C)
-
Reaction Time : 8–12 hours
The acid catalyst promotes the formation of the dioxolane ring via hemiketal intermediate, with concurrent incorporation of the iodopropyl chain. Yields range from 70–75% , with the remainder attributed to unreacted diol or oligomerization byproducts.
Comparative Analysis of Synthetic Methods
| Method | Yield | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 85–90% | 12–24 hours | High yield, simple setup | Requires anhydrous conditions |
| Ni-Catalyzed Exchange | 75–80% | 2–6 hours | Fast, ligand-free, minimal byproducts | Requires triflate precursor |
| Acid-Catalyzed Cyclization | 70–75% | 8–12 hours | Scalable, uses inexpensive reagents | Moderate yield, byproduct formation |
Mechanistic Insights and Stereochemical Considerations
The stereochemistry of this compound is influenced by the synthetic route:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3-iodopropyl)-2-methyl-1,3-dioxolane, and how do reaction conditions influence yield?
- Answer : The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 2-(3-hydroxypropyl)-2-methyl-1,3-dioxolane with iodine in the presence of triphenylphosphine (PPh₃) and imidazole in dichloromethane (DCM) at 0°C, followed by room-temperature stirring. This yields 84% product after purification . Alternative routes include acid-catalyzed condensation of ketones with ethylene glycol to form dioxolane derivatives, which can be further functionalized (e.g., bromination or iodination) . Key factors affecting yield include:
- Temperature : Lower temperatures (0°C) minimize side reactions.
- Reagent stoichiometry : Excess PPh₃ ensures complete conversion of hydroxyl to iodide.
- Purification : Gradient elution (50–100% EtOAc in hexanes) is critical for isolating the product .
Q. How is this compound characterized spectroscopically?
- Answer :
- ¹H NMR (CDCl₃, 300 MHz): δ 3.96–3.91 (m, 4H, OCH₂), 3.21 (t, J = 7.0 Hz, 2H, CH₂I), 1.90–1.72 (m, 4H, CH₂CH₂), 1.32 (s, 3H, CH₃) .
- ¹³C NMR : Peaks at 109.5 ppm (dioxolane ring), 39.9 ppm (CH₂I), and 24.1 ppm (CH₃) confirm the structure .
- IR : Absence of OH stretches (~3200 cm⁻¹) and presence of C-O (1100–1250 cm⁻¹) and C-I (500–600 cm⁻¹) bonds validate successful substitution .
Q. What are the key physicochemical properties of this compound?
- Answer :
Advanced Research Questions
Q. How can DFT-D methods improve structural predictions for iodinated dioxolanes?
- Answer : Dispersion-corrected density functional theory (DFT-D) accounts for weak intermolecular interactions (e.g., van der Waals forces), critical for modeling iodine’s polarizable electron cloud. For this compound:
- Three-body terms : Reduce interlayer binding energy errors by ~10% in crystalline analogs .
- Fractional coordination numbers : Adjust dispersion coefficients for iodine’s environment, improving accuracy in gas-phase and condensed-phase simulations .
- Validation : Compare computed IR/NMR spectra with experimental data to refine functional choices (e.g., B3LYP-D3 vs. PBE-D3) .
Q. What challenges arise in analyzing regioselectivity during functionalization of the dioxolane ring?
- Answer : Steric hindrance from the 2-methyl group directs electrophilic attacks (e.g., iodination) to the less hindered 3-position of the propyl chain. Key evidence includes:
- Synthetic intermediates : Brominated analogs (e.g., 2-(3-bromopropyl)-2-methyl-1,3-dioxolane) show identical regioselectivity .
- DFT calculations : Higher activation energy for 2-position substitution due to methyl group proximity .
- Experimental contradictions : Minor byproducts (e.g., 2-iodo derivatives) may form under high-temperature conditions, requiring chromatographic separation .
Q. How does this compound serve as a precursor in medicinal chemistry?
- Answer : The iodide moiety facilitates cross-coupling reactions (e.g., Suzuki, Heck) to generate bioactive molecules. Examples include:
- Anticancer agents : Coupling with aryl boronic acids yields tubulin polymerization inhibitors .
- Neuroactive compounds : Used in synthesizing acetylcholinesterase inhibitors via Pd-catalyzed C–H alkylation .
- Challenges : Iodide’s lability requires inert conditions (e.g., dark, N₂ atmosphere) during storage and reactions .
Methodological Considerations
Q. What safety protocols are essential when handling this compound?
- Answer :
- Personal protective equipment (PPE) : Gloves, goggles, and flame-resistant lab coats (flammable liquid category 4) .
- Ventilation : Use fume hoods to avoid inhalation (WGK 3 hazard) .
- Waste disposal : Halogenated waste containers for iodine-containing byproducts .
Q. How can researchers resolve discrepancies in reported boiling points or densities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
